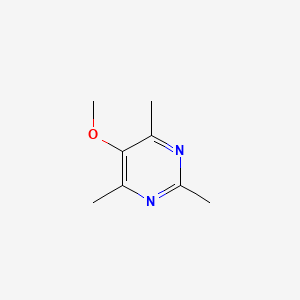

5-Methoxy-2,4,6-trimethylpyrimidine

Description

5-Methoxy-2,4,6-trimethylpyrimidine is a substituted pyrimidine derivative characterized by a methoxy group at position 5 and methyl groups at positions 2, 4, and 4. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name |

5-methoxy-2,4,6-trimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-8(11-4)6(2)10-7(3)9-5/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJRLNTYRPVKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination and Methylation Approach

One prominent method involves the chlorination of pyrimidine derivatives followed by methylation and methoxy substitution:

- Starting Material: 2,4,6-trihydroxypyrimidine derivatives or 2,4,6-trihydroxy-5-methoxypyrimidine.

- Chlorination: Using phosphorus oxychloride or phosphorus trichloride to introduce chlorine atoms at specific positions, notably at carbons 2, 4, and 6.

- Methylation: Alkylation of the pyrimidine ring with methylating agents such as methyl iodide or dimethyl sulfate to introduce methyl groups at positions 2, 4, and 6.

- Methoxylation: Introduction of the methoxy group at position 5, often via nucleophilic substitution using methanol in the presence of acid catalysts or via methylation of the hydroxyl group.

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride or phosphorus trichloride | 70–100°C | 2–6 hours | Controlled addition to prevent over-chlorination |

| Methylation | Methyl iodide or dimethyl sulfate | Room temperature to 50°C | Variable | Requires inert atmosphere to prevent side reactions |

| Methoxylation | Methanol with acid catalyst | Reflux (~65°C) | Several hours | Ensures substitution at position 5 |

Cyclization of Precursors

Another approach involves synthesizing a pyrimidine core via cyclization reactions:

- Precursor: 4,6-dihydroxy-5-methoxypyrimidine sodium salt.

- Cyclization: Reaction with phosphorus trichloride induces ring closure and substitution, yielding the desired compound.

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Cyclization | Phosphorus trichloride | 110–120°C | 2–6 hours | Reflux with stirring |

| Purification | Recrystallization from ethanol | Room temperature | - | Purifies the compound with high yield |

Industrial Production Methods

The industrial synthesis emphasizes large-scale chlorination and methylation:

- Chlorination: Using phosphorus oxychloride with controlled temperature to produce chlorinated pyrimidine intermediates.

- Substitution and Methylation: Employing methylating agents and nucleophilic substitution under optimized conditions to ensure high yield and purity.

Example Process Flow:

| Step | Description | Conditions |

|---|---|---|

| Chlorination | Conversion of pyrimidine derivatives to chlorinated intermediates | 25–100°C, 2–5 hours |

| Quenching | Addition of water, extraction | Ice-water bath, organic solvent extraction |

| Purification | Recrystallization or distillation | Organic solvent washes, drying over sodium sulfate |

Key Research Data and Reaction Schemes

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Chlorination | Phosphorus oxychloride | 25–100°C | 2,4,6-Trichloropyrimidine intermediates |

| Methylation | Dimethyl sulfate or methyl iodide | Reflux | Methylated pyrimidine derivatives |

| Methoxylation | Methanol, acid catalyst | Reflux | 5-Methoxy substitution at position 5 |

Data Tables Summarizing Synthesis Parameters

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2,4,6-trimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

Oxidation: Pyrimidine oxides.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Methoxy-2,4,6-trimethylpyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: Pyrimidine derivatives, including 5-Methoxy-2,4,6-trimethylpyrimidine, have shown potential in various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in treating diseases like cancer and infections .

Industry: In the industrial sector, 5-Methoxy-2,4,6-trimethylpyrimidine is used in the production of agrochemicals and materials. Its derivatives are employed as intermediates in the synthesis of herbicides, fungicides, and other agricultural chemicals .

Mechanism of Action

The mechanism of action of 5-Methoxy-2,4,6-trimethylpyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis. By inhibiting this enzyme, the compound can interfere with cell proliferation and exhibit anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

4,6-Dichloro-5-methoxypyrimidine

- Structure : Chlorine atoms at positions 4 and 6, methoxy at position 3.

- Key Features :

- Comparison :

2,4,6-Trichloro-5-methoxypyrimidine

- Structure : Chlorines at positions 2, 4, and 6; methoxy at position 5.

- Key Features :

- Comparison: Trichloro substitution enhances steric hindrance and electron-withdrawing effects, making it less lipophilic than the trimethyl analogue.

2-Amino-4,6-dichloro-5-methoxypyrimidine

- Structure: Amino group at position 2, chlorines at 4 and 6, methoxy at 5.

- Key Features: Molecular weight: 194.02 g/mol; hydrogen-bonding capability via the amino group .

- Comparison: Amino group enables participation in H-bonding, improving solubility in polar solvents vs. the hydrophobic trimethyl derivative. Potential for targeting enzymes (e.g., dihydrofolate reductase) due to H-bond donor/acceptor properties .

Physicochemical Properties

Research Findings and Trends

- Crystal Engineering : Chloro-pyrimidines exhibit robust halogen bonding for crystal lattice stabilization, while trimethyl derivatives prioritize steric bulk over directional interactions .

- Drug Design : Methoxy and methyl groups balance lipophilicity and metabolic stability, as seen in GW2580 derivatives for PET imaging .

- Safety Profiles : Methoxypyrimidines with thio or chloro substituents show hazards (e.g., H302, H315), whereas trimethyl derivatives may pose lower acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.